4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine
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Overview
Description
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a fused benzodioxinopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzodioxinopyridine compound, followed by selective fluorination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to minimize by-products and optimize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in partially or fully dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated benzodioxinopyridines
Scientific Research Applications
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The compound’s halogen atoms and aromatic structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Shares the difluoro substitution but lacks the complex fused ring system.
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Contains similar halogenation but differs in the core structure.
1,4-Benzodioxin, 2,3-dihydro-: Similar benzodioxin structure but without the halogen and pyridine substitutions.
Uniqueness
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine is unique due to its specific combination of halogen atoms and the fused benzodioxinopyridine ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H2Cl3F2NO2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4,7,8-trichloro-1,3-difluoro-[1,4]benzodioxino[3,2-c]pyridine |
InChI |
InChI=1S/C11H2Cl3F2NO2/c12-3-1-5-6(2-4(3)13)19-9-8(18-5)7(14)10(15)17-11(9)16/h1-2H |
InChI Key |
FKFKSYZOWBMTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(N=C3F)F)Cl |
Origin of Product |
United States |
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